

Common challenges in processing JPL's synthetic aperture radar (SAR) data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **JPL**

Cat. No.: **B12372427**

[Get Quote](#)

Technical Support Center: Processing JPL SAR Data

Welcome to the technical support center for processing Synthetic Aperture Radar (SAR) data from NASA's Jet Propulsion Laboratory (**JPL**). This guide provides troubleshooting information and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JPL**'s SAR datasets.

Frequently Asked Questions (FAQs) General Processing Challenges

Q1: What are the most common overarching challenges when processing **JPL** SAR data?

A1: The most common challenges include:

- Large Data Volumes: SAR datasets are typically very large, which can strain storage and computational resources.
- Computationally Intensive Processing: Processing SAR data to generate science-ready products is computationally demanding and can be time-consuming.
- Complex Software: The software tools required for SAR processing can have a steep learning curve and may be difficult to install and use.

- Data Format Variety: Different **JPL** SAR missions (e.g., AIRSAR, UAVSAR) may use distinct data formats, requiring familiarity with various data structures.[1][2]
- InSAR-Specific Errors: Interferometric SAR (InSAR) processing is susceptible to a unique set of errors, such as phase unwrapping issues and atmospheric disturbances.[3]

Data and Software

Q2: Where can I find software to process **JPL** SAR data?

A2: The InSAR Scientific Computing Environment (ISCE2), developed by **JPL**, is a powerful open-source software package for processing SAR and InSAR data. It can be used to process data from various missions.

Q3: I'm having trouble installing ISCE2. What should I do?

A3: Difficulties with installing SAR processing software are a common issue. For ISCE2, it is recommended to carefully follow the installation instructions provided in the official documentation. If you encounter specific error messages, the ISCE2 user forum is a valuable resource for seeking help from the community and developers.

Q4: What are the different data formats for **JPL**'s UAVSAR and AIRSAR missions?

A4: UAVSAR and AIRSAR data come in several formats. Understanding these is crucial for correct processing.

- UAVSAR: Common formats include Single Look Complex (.slc), Multi-looked Cross Products (.mlc), and Ground Projected files (.grd). An annotation file (.ann) containing metadata accompanies the data files.[1]
- AIRSAR: Data products include frame products (covering approximately 12 km along track) and synoptic products (covering about 62 km along track). A compressed scattering matrix format is also used.[2]

Processing Errors and Artifacts

Q5: My processed AIRSAR image has strange artifacts. What could be the cause?

A5: Artifacts in AIRSAR data can arise from several sources:[4]

- Instrument Hardware: Issues with the antenna, cabling, receivers, or transmitter can introduce errors.
- Signal Processing: Bugs in the processing software or approximations in the algorithms can lead to artifacts.
- Calibration Errors: Inaccurate calibration can cause systematic phase or magnitude errors.

Q6: I am seeing significant geometric distortions in my SAR image, especially in mountainous areas. How can I correct this?

A6: The side-looking geometry of SAR sensors inherently causes geometric distortions like foreshortening, layover, and shadow, particularly in areas with significant topography.[5] To correct these, a process called geometric rectification or geocoding is necessary. This typically involves using a Digital Elevation Model (DEM) to project the SAR data onto a map coordinate system.[6]

Q7: My InSAR results show large, unrealistic deformation signals. What could be the problem?

A7: Unrealistic deformation in InSAR results can be caused by several factors:

- Phase Unwrapping Errors: In areas with low coherence or large deformation gradients, the phase unwrapping algorithm may fail, introducing large, localized errors.[3]
- Atmospheric Artifacts: Variations in atmospheric water vapor between the two SAR acquisitions can introduce phase delays that mimic deformation signals.
- Orbital Errors: Inaccurate satellite orbit information can lead to long-wavelength phase ramps across the interferogram.

Troubleshooting Guides

Guide 1: Common ISCE2 Processing Errors

This guide addresses common errors encountered when using the ISCE2 software.

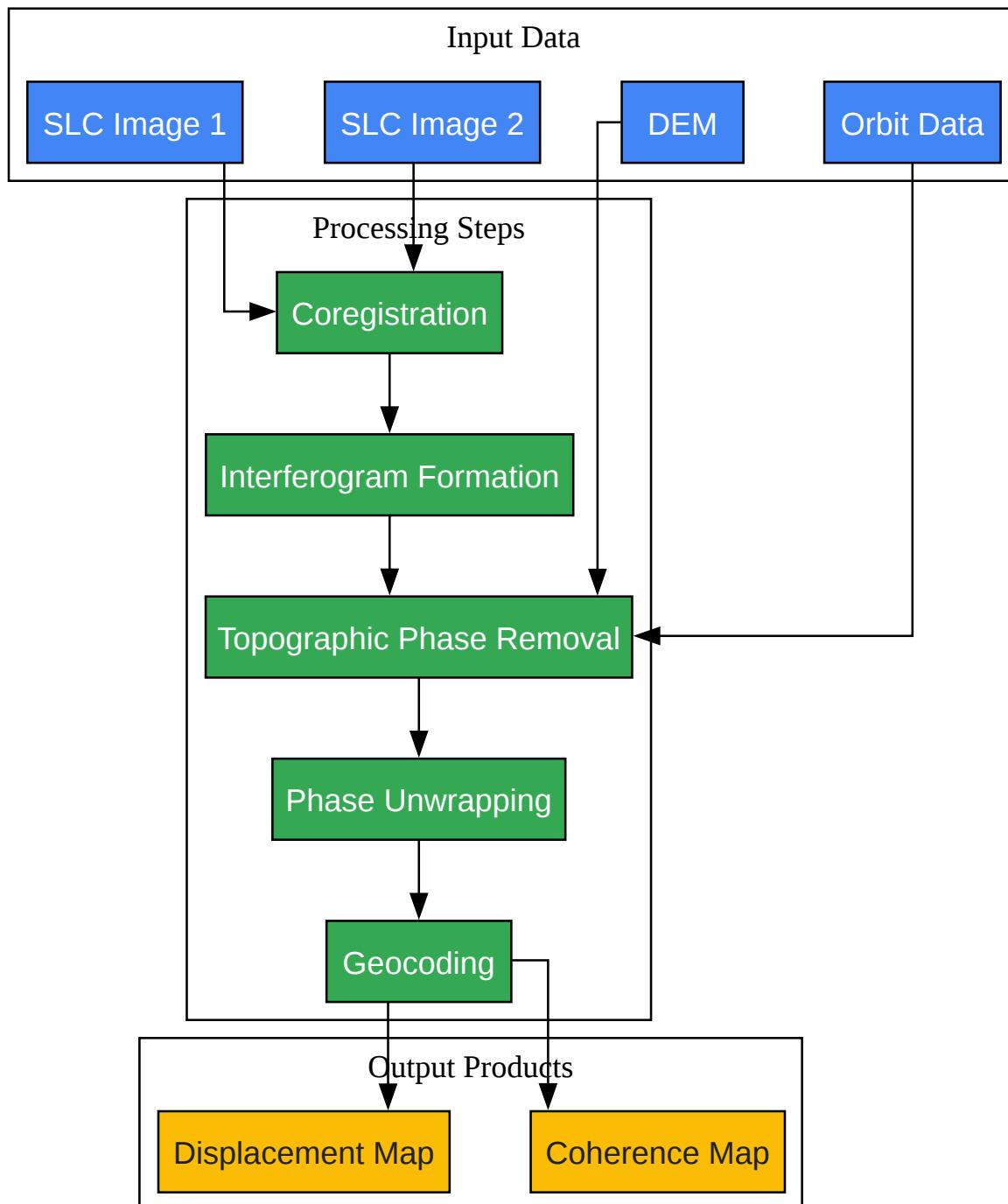
Error Symptom	Potential Cause	Troubleshooting Steps
Processing fails during geocoding.	Incorrect DEM file path or format; issues with the projection information.	<ol style="list-style-type: none">1. Verify that the path to the DEM is correct in your configuration file.2. Ensure the DEM is in a format supported by ISCE2 (e.g., GDAL-readable).3. Check that the DEM covers the entire area of your SAR image.
Phase unwrapping results in large, noisy areas.	Low coherence in parts of the image (e.g., due to vegetation, water bodies, or significant change between acquisitions).	<ol style="list-style-type: none">1. Examine the coherence map to identify areas of low coherence.2. Mask out low-coherence areas before unwrapping.3. Experiment with different unwrapping algorithms available in ISCE2 (e.g., snaphu).
"Cannot open file" error.	The input data file is not in the expected location or is corrupted.	<ol style="list-style-type: none">1. Double-check the file paths in your run configuration files.2. Verify the integrity of the downloaded SAR data files. <p>Re-download if necessary.</p>

Guide 2: Addressing InSAR-Specific Challenges

This guide provides solutions for common issues in Interferometric SAR processing.

Challenge	Description	Mitigation Strategy
Temporal Decorrelation	Changes on the ground between the two SAR acquisitions (e.g., vegetation growth, soil moisture changes) cause a loss of phase coherence.	1. Select image pairs with a shorter temporal baseline (time between acquisitions). 2. Use longer wavelength SAR data (e.g., L-band) which is less sensitive to small changes in vegetation.
Geometric Decorrelation	A large perpendicular baseline (the distance between the satellite tracks) can lead to a loss of coherence.	1. Choose image pairs with a small perpendicular baseline. 2. Check the baseline information before processing.
Atmospheric Phase Screen	Spatially and temporally varying atmospheric water vapor introduces phase delays.	1. Use an atmospheric correction model (e.g., using weather model data or GPS measurements). 2. If processing a time series of interferograms, these effects can often be estimated and removed.

Experimental Protocols & Workflows


Protocol 1: Standard InSAR Processing Workflow

This protocol outlines the key steps for generating a differential interferogram to measure surface displacement.

- Data Selection and Download:
 - Select two co-registered Single Look Complex (SLC) SAR images of the same area acquired at different times.
 - Download the corresponding orbit files and a suitable Digital Elevation Model (DEM) for the area of interest.

- Coregistration:
 - Precisely align the two SLC images to sub-pixel accuracy. This is a critical step for accurate interferometry.
- Interferogram Formation:
 - Multiply the complex values of the master image with the complex conjugate of the slave image to create the interferogram. The phase of the resulting image contains information about the topography and any surface displacement.
- Topographic Phase Removal:
 - Simulate the topographic phase contribution using the DEM and the satellite orbit information.
 - Subtract the simulated topographic phase from the interferogram. The remaining phase is primarily due to surface displacement and atmospheric effects.
- Phase Unwrapping:
 - Resolve the 2π ambiguity in the wrapped phase to create a continuous map of phase change. This is often the most challenging step.
- Geocoding:
 - Project the unwrapped phase and other products (e.g., coherence) from the radar's slant range geometry to a standard map projection.

Workflow Diagram: Standard InSAR Processing

[Click to download full resolution via product page](#)

Caption: A standard workflow for generating surface displacement maps from SAR data using InSAR processing.

Logical Diagram: Sources of Error in InSAR

This diagram illustrates the different sources of error that can affect InSAR measurements.

Caption: Categorization of error sources in Interferometric SAR (InSAR) processing.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. airsar.jpl.nasa.gov [airsar.jpl.nasa.gov]
- 2. hyp3-examples.s3.amazonaws.com [hyp3-examples.s3.amazonaws.com]
- 3. catalyst.earth [catalyst.earth]
- 4. Flight Request Instructions - UAVSAR uavstar.jpl.nasa.gov
- 5. airsar.jpl.nasa.gov [airsar.jpl.nasa.gov]
- 6. AIRSAR JPL/NASA, Welcome ! airsar.jpl.nasa.gov
- To cite this document: BenchChem. [Common challenges in processing JPL's synthetic aperture radar (SAR) data]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12372427#common-challenges-in-processing-jpl-synthetic-aperture-radar-sar-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com